molecular formula C19H15N3O2S2 B2685888 2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide CAS No. 637319-89-2

2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B2685888
CAS No.: 637319-89-2
M. Wt: 381.47
InChI Key: XZCMTYDGMNFPNT-MMPACVFLSA-N
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Description

2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H15N3O2S2 and its molecular weight is 381.47. The purity is usually 95%.
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Scientific Research Applications

  • Heterocyclic Assembly Synthesis :

    • Researchers demonstrated that 2-(1,3-thiazolidin-2-ylidene)acetamides could be used in cyclocondensation reactions with oxalyl chloride, leading to the formation of new heterocyclic assemblies like 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones (Obydennov et al., 2017).
  • Crystal Structure Analysis :

    • The crystal structures of two (oxothiazolidin-2-ylidene)acetamides were analyzed and compared with a related structure, contributing to the understanding of their molecular configuration (Galushchinskiy et al., 2017).
  • Synthesis of Antimicrobial Agents :

    • A study involved the synthesis of thiazole and pyrazole derivatives based on a 4,5,6,7-tetrahydrobenzothiophene moiety. These compounds were evaluated as antimicrobial agents, with some showing promising activities (Gouda et al., 2010).
    • Another study synthesized 24 rhodanine-3-acetic acid-based amides, esters, and 5-arylalkylidene derivatives, evaluating them as potential antimicrobial agents against various bacteria, mycobacteria, and fungi (Krátký et al., 2017).
  • Structure-Activity Relationships in Medicinal Chemistry :

    • Research on phosphoinositide 3-kinase/mammalian target of rapamycin dual inhibitors included compounds similar to the one . This study provided insights into the structure-activity relationships of these inhibitors, contributing to drug development (Stec et al., 2011).
  • Synthesis of Anti-Inflammatory Compounds :

    • A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and evaluated their anti-inflammatory activity (Sunder & Maleraju, 2013).
  • Antimicrobial Properties of Thienopyrimidine Rhodanine Derivatives :

    • Novel N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives were prepared and evaluated for their in vitro antimicrobial activity, showing potency against various bacterial and fungal strains (Kerru et al., 2019).
  • Antifungal Potential of Thiazolidin-3-yl Acids :

    • A series of [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids were synthesized and evaluated for antifungal effects against selected fungal species, with some demonstrating strong inhibition (Doležel et al., 2009).

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c23-17(21-15-9-5-11-20-12-15)13-22-18(24)16(26-19(22)25)10-4-8-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,23)/b8-4+,16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCMTYDGMNFPNT-MMPACVFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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